molecular formula C5H12BF3KN B572024 Potassium (t-butylaminomethyl)trifluoroborate CAS No. 1256366-05-8

Potassium (t-butylaminomethyl)trifluoroborate

Cat. No. B572024
M. Wt: 193.062
InChI Key: OCJYVRSNCKUPKA-UHFFFAOYSA-N
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Description

Potassium (t-butylaminomethyl)trifluoroborate is a chemical compound used in various scientific and industrial applications . It is often used in laboratory settings .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (t-butylaminomethyl)trifluoroborate, are often synthesized through a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .


Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

Scientific Research Applications

Applications in Organic Synthesis

Potassium (t-butylaminomethyl)trifluoroborate and its derivatives are extensively used in organic synthesis, especially in the formation of carbon-carbon bonds, a fundamental step in constructing complex molecular structures. Molander and Petrillo (2006) demonstrated the oxidation of hydroxyl-substituted organotrifluoroborates, including aryl-, alkenyl-, and alkyltrifluoroborates, with the preservation of the trifluoroborate moiety. This process is pivotal in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds, showcasing the compound's role in facilitating complex organic reactions (Molander & Petrillo, 2006).

Innovations in Synthesis Techniques

Innovations in the synthesis of organotrifluoroborates underscore the chemical's importance and versatility in research applications. Molander and Hoag (2003) improved the synthesis of potassium (trifluoromethyl)trifluoroborate, highlighting its potential as a valuable reagent in chemical synthesis due to its high yield and scalability. This advancement opens doors for its extensive use in various chemical reactions and processes (Molander & Hoag, 2003).

Role in Catalysis and Coupling Reactions

Potassium (t-butylaminomethyl)trifluoroborate derivatives are instrumental in catalytic processes and coupling reactions. For instance, Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This process allows the conversion of aryl iodides into benzotrifluorides, demonstrating the compound's utility in catalytic transformations and its contribution to expanding the toolbox of synthetic chemists (Knauber et al., 2011).

Enabling Complex Molecular Structures

Furthermore, organotrifluoroborates are essential in constructing complex molecular structures. Molander and Rivero (2002) reported the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, facilitating the formation of multifaceted molecular frameworks. The stability and reactivity of these compounds make them valuable in synthesizing diverse organic molecules (Molander & Rivero, 2002).

Safety And Hazards

Potassium (trifluoromethyl)trifluoroborate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Potassium trifluoroborates, including Potassium (t-butylaminomethyl)trifluoroborate, are emerging as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This suggests a promising future for these compounds in various scientific and industrial applications.

properties

IUPAC Name

potassium;(tert-butylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYVRSNCKUPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670567
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (t-butylaminomethyl)trifluoroborate

CAS RN

1256366-05-8
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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